molecular formula C9H16O2 B091118 2,6-Dimethyl-3,5-heptanedione CAS No. 18362-64-6

2,6-Dimethyl-3,5-heptanedione

Cat. No. B091118
CAS RN: 18362-64-6
M. Wt: 156.22 g/mol
InChI Key: CEGGECULKVTYMM-UHFFFAOYSA-N
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Description

2,6-Dimethyl-3,5-heptanedione is a multifaceted organic compound that has been the subject of various studies due to its interesting chemical properties and potential applications. It serves as a chiral auxiliary, a building block for complex organic syntheses, and a subject for studying reaction mechanisms and kinetics 10.

Synthesis Analysis

The synthesis of optically pure 2,6-dimethyl-3,5-heptanedione derivatives has been achieved through enantiodifferentiating hydrogenation using a tartaric acid–NaBr–modified Raney nickel catalyst, followed by preferential recrystallization . Additionally, the compound has been involved in the synthesis of energetic organic peroxides and has been used to study the regioselectivity of Diels-Alder reactions controlled by remote substituents .

Molecular Structure Analysis

The molecular structure and intramolecular hydrogen bonding (IHB) of 2,6-dimethyl-3,5-heptanedione have been thoroughly investigated using spectroscopic methods and density functional theory (DFT) calculations. The strength of the IHB has been compared with similar molecules, and the influence of methyl groups on the IHB strength has been elucidated .

Chemical Reactions Analysis

2,6-Dimethyl-3,5-heptanedione has been used to study gas-phase reactions with ozone, leading to the formation of ozonides and providing insights into the oxidative cleavage of carbon-carbon single bonds . The kinetics of proton transfer reactions involving this diketone with various amines have also been explored, revealing the effects of steric crowding and π-overlap on intrinsic rate constants10.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,6-dimethyl-3,5-heptanedione and its derivatives have been characterized in several studies. The compound's interaction with surfaces has been examined using scanning tunneling microscopy and DFT, revealing multiple chemisorbed species and providing insights into the adsorption energies and reaction pathways . The hydrogenation of 2,6-heptanedione on platinized carbon has been investigated, leading to the formation of various cyclic compounds . Additionally, the energetic properties of organic peroxides derived from 2,6-dimethyl-3,5-heptanedione have been assessed, including their sensitivities to impact, friction, and thermal behavior .

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Computational Electronics .

Summary of the Application

2,6-Dimethyl-3,5-heptanedione is used as a molecular wire in the study of electronic transport properties . The molecule can be converted between two forms, enol and keto, through hydrogen transfer .

Methods of Application or Experimental Procedures

The research used nonequilibrium green’s function integrated with density functional theory to investigate the electronic transport properties of a β-diketone (2,6-dimethyl-3,5-heptanedione) molecular wire induced by hydrogen transfer .

Results or Outcomes

The study found that due to the deformation of the molecule (enol→keto), there is a noticeable change in conductivity . As a result of this deformation, the conductivity is switched from on state (high conductivity and low resistance) to off state (low conductivity and high resistance) .

2. Metal-Organic Chemical Vapor Deposition (MOCVD)

Specific Scientific Field

This application is in the field of Material Science , specifically in the preparation of metal diketonates for Metal-Organic Chemical Vapor Deposition (MOCVD) .

Summary of the Application

2,6-Dimethyl-3,5-heptanedione is used as a metal chelating agent in the preparation of metal diketonates for MOCVD .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures are not detailed in the source .

Results or Outcomes

The outcomes or results of this application are not specified in the source .

Future Directions

One study suggests that 2,6-Dimethyl-3,5-heptanedione could potentially be used as a molecular switch induced by hydrogen transfer . This indicates that the compound could have interesting applications in the field of molecular electronics.

properties

IUPAC Name

2,6-dimethylheptane-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-6(2)8(10)5-9(11)7(3)4/h6-7H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEGGECULKVTYMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)CC(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80879615
Record name 3,5-HEPTANEDIONE, 2,6-DIMETHYL-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80879615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethyl-3,5-heptanedione

CAS RN

18362-64-6
Record name 2,6-Dimethyl-3,5-heptanedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18362-64-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Heptanedione, 2,6-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018362646
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Heptanedione, 2,6-dimethyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3,5-HEPTANEDIONE, 2,6-DIMETHYL-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80879615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-dimethylheptane-3,5-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.380
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
153
Citations
P Martín-Ramos, V Lavín, MR Silva, IR Martín… - Journal of Materials …, 2013 - pubs.rsc.org
Three novel complexes, [Er(dmh)3(bipy)], [Er(dmh)3bath] and [Er(dmh)3(5NO2phen)], with 2,6-dimethyl-3,5-heptanedione (Hdmh) as the main sensitizer and either 2,2′-bipyridine (…
Number of citations: 41 pubs.rsc.org
T Sugimura, M Yoshikawa, T Yoneda… - Bulletin of the Chemical …, 1990 - journal.csj.jp
Optically pure 2,6-dimethyl-3,5-heptanediol (1), a new chiral auxiliary, has been prepared by the enantiodifferentiating hydrogenation of 2,6-dimethyl-3,5-heptanedione over tartaric acid…
Number of citations: 16 www.journal.csj.jp
Z Sayyar, M Vakili, A Kanaani, H Eshghi - Journal of Computational …, 2020 - Springer
In this research, using nonequilibrium green’s function integrated with density functional theory, we investigate the electronic transport properties of a β-diketone (2,6-dimethyl-3,5-…
Number of citations: 9 link.springer.com
C Shi, R Nie, X Yao, S Fan, G An, Y Dong, G Li - RSC advances, 2017 - pubs.rsc.org
A series of Hdmh mononuclear dysprosium complexes, namely [Dy(dmh)3(MeOH)] (1), [Dy(dmh)3(2,2′-bpy)]2 (2), and [Dy(dmh)3(phen)] (3), and analogue complexes of complex 2 [Lu…
Number of citations: 9 pubs.rsc.org
CF Bernasconi, DAA Ohlberg… - The Journal of Organic …, 1991 - ACS Publications
Rates of reversible deprotonationof 3, 5-heptanedione (6b), 2, 6-dimethyl-3, 5-heptanedione (6c), and dibenzoylmethane (6d) by several primary aliphatic amines, by piperidine and …
Number of citations: 13 pubs.acs.org
Z Sayyar, M Vakili, A Kanaani, SS Vakili… - Journal of Molecular …, 2021 - Elsevier
In this research, molecular structures and character of the intramolecular hydrogen bonding (IHB) of 2,6-dimethylheptane-3,5-dione, C 9 H 16 O 2 , (DMHD) has been studied by the …
Number of citations: 1 www.sciencedirect.com
M Vakili - 13th Iranian Physical Chemistry Conference, 2010 - profdoc.um.ac.ir
The comparison of some vibrational frequencies such as OH, OH and aC= CC= O modes, observed NMR results and the calculated geometrical parameters confirm that substitutions of …
Number of citations: 2 profdoc.um.ac.ir
H Lebel - Encyclopedia of Reagents for Organic Synthesis, 2001 - Wiley Online Library
[ 187659‐07‐0 ] C 9 H 15 ClO 2 (MW 190.67) InChI=1S/C9H15ClO2/c1‐5(2)8(11)7(10)9(12)6(3)4/h5‐7H,1‐4H3 WUIQRWKAFUQURI‐UHFFFAOYSA‐N (ligand for iron) Physical Data: …
Number of citations: 0 onlinelibrary.wiley.com
X Han, RA Widenhoefer - The Journal of Organic Chemistry, 2004 - ACS Publications
Treatment of 4-allyl-2,6-dimethyl-3,5-heptanedione with a catalytic amount of PdCl 2 (CH 3 CN) 2 (5 mol %) and a stoichiometric amount of CuCl 2 (2.2 equiv) in dioxane at 60 C for 12 h …
Number of citations: 76 pubs.acs.org
GK Schweitzer, EW Benson - Journal of Chemical & Engineering …, 1968 - ACS Publications
JJETA-DIKETONES exist in a keto-enol tautomeric equi-librium. The position of this equilibrium may be dependent upon thetemperature, the solvent, the concentration, and the structure …
Number of citations: 39 pubs.acs.org

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